molecular formula C17H13NaO5 B13817227 Fumasol CAS No. 34490-93-2

Fumasol

Cat. No.: B13817227
CAS No.: 34490-93-2
M. Wt: 320.27 g/mol
InChI Key: SVFRZMWUJFQZQP-UHFFFAOYSA-M
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Description

Fumasol is a chemical compound primarily used as a soil fumigant. It is known for its effectiveness in controlling soil-borne pests and pathogens, making it a valuable tool in agriculture. The active ingredient in this compound is metam sodium, which decomposes in the soil to produce methyl isothiocyanate, a potent biocide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metam sodium involves the reaction of carbon disulfide with methylamine, followed by oxidation. The reaction conditions typically include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Aqueous medium.

    Catalysts: Often, no catalyst is required, but sometimes mild bases are used to facilitate the reaction.

Industrial Production Methods

Industrial production of metam sodium follows a similar synthetic route but on a larger scale. The process involves:

    Reactors: Large-scale reactors with temperature control.

    Purification: The product is purified through distillation or crystallization.

    Packaging: The final product is packaged in liquid form for ease of application.

Chemical Reactions Analysis

Types of Reactions

Fumasol undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, metam sodium hydrolyzes to form methyl isothiocyanate.

    Oxidation: Metam sodium can be oxidized to form various sulfur-containing compounds.

    Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water is the primary reagent, and the reaction occurs at ambient temperatures.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with metam sodium under mild conditions.

Major Products

    Methyl isothiocyanate: The primary product of hydrolysis.

    Sulfur-containing compounds: Products of oxidation reactions.

    Substituted derivatives: Products of substitution reactions.

Scientific Research Applications

Fumasol has a wide range of applications in scientific research, including:

    Agriculture: Used as a soil fumigant to control pests and pathogens.

    Biology: Studied for its effects on soil microbiota and plant health.

    Medicine: Investigated for potential antimicrobial properties.

    Industry: Used in the synthesis of other chemicals and as a biocide in various industrial processes.

Mechanism of Action

The mechanism of action of Fumasol involves the release of methyl isothiocyanate upon hydrolysis. Methyl isothiocyanate is a potent biocide that disrupts cellular processes in pests and pathogens. It targets proteins and enzymes, leading to cell death. The pathways involved include:

    Protein denaturation: Methyl isothiocyanate reacts with thiol groups in proteins, leading to their denaturation.

    Enzyme inhibition: It inhibits key enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Fumasol is often compared with other soil fumigants such as:

    Methyl bromide: A highly effective fumigant but with significant environmental and health concerns.

    Chloropicrin: Another soil fumigant with a broader spectrum of activity but more toxic.

    Telone (1,3-dichloropropene): Effective against nematodes but less effective against fungi and bacteria.

This compound is unique in its relatively lower toxicity and environmental impact compared to methyl bromide and chloropicrin, making it a preferred choice in many agricultural applications.

Conclusion

This compound, with its active ingredient metam sodium, is a versatile and effective soil fumigant. Its synthesis, chemical reactions, and applications make it a valuable compound in agriculture, biology, medicine, and industry. Its mechanism of action and comparison with similar compounds highlight its unique properties and advantages.

Properties

CAS No.

34490-93-2

Molecular Formula

C17H13NaO5

Molecular Weight

320.27 g/mol

IUPAC Name

sodium;3-[1-(furan-2-yl)-3-oxobutyl]-2-oxochromen-4-olate

InChI

InChI=1S/C17H14O5.Na/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20;/h2-8,12,19H,9H2,1H3;/q;+1/p-1

InChI Key

SVFRZMWUJFQZQP-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Related CAS

117-52-2 (Parent)

Origin of Product

United States

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